Chloridazon Chloridazon Chloridazon is a pyridazinone that is pyridazin-3(2H)-one substituted by an amino group at position 5, a chloro group at position 4 and a phenyl group at position 2. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a pyridazinone, an organochlorine compound, a primary amino compound and a member of benzenes.
Chloridazon is a selective herbicide belonging to the group of pyridazone - derivatives , which was put on the market by BASF in the 1960s and used mainly in beet cultivation to control annual broad-leafed weeds. It acts by inhibiting photosynthesis and the Hill reaction and is rapidly absorbed through the roots of plants with tranlocation acropetally to all plant parts.
Brand Name: Vulcanchem
CAS No.: 1698-60-8
VCID: VC20803355
InChI: InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol

Chloridazon

CAS No.: 1698-60-8

Cat. No.: VC20803355

Molecular Formula: C10H8ClN3O

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Chloridazon - 1698-60-8

Specification

Description Chloridazon is a pyridazinone that is pyridazin-3(2H)-one substituted by an amino group at position 5, a chloro group at position 4 and a phenyl group at position 2. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a pyridazinone, an organochlorine compound, a primary amino compound and a member of benzenes.
Chloridazon is a selective herbicide belonging to the group of pyridazone - derivatives , which was put on the market by BASF in the 1960s and used mainly in beet cultivation to control annual broad-leafed weeds. It acts by inhibiting photosynthesis and the Hill reaction and is rapidly absorbed through the roots of plants with tranlocation acropetally to all plant parts.
CAS No. 1698-60-8
Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3-one
Standard InChI InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
Standard InChI Key WYKYKTKDBLFHCY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Colorform Colorless solid
Melting Point 206 °C
MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/
Brown, almost odorless. MP: 198-202 °C /technical/

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